An In-Depth Technical Guide to 9H-Fluorene-2,7-disulfonamide: Chemical Structure and Physical Properties
An In-Depth Technical Guide to 9H-Fluorene-2,7-disulfonamide: Chemical Structure and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 9H-Fluorene-2,7-disulfonamide, a molecule of interest in medicinal chemistry and materials science. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes information from its precursors and derivatives to offer a robust profile of its chemical structure, physical properties, and synthetic pathways.
Introduction to the 9H-Fluorene-2,7-disulfonamide Scaffold
The 9H-Fluorene-2,7-disulfonamide core is built upon the rigid, planar, and fluorescent 9H-fluorene moiety. The introduction of sulfonamide groups at the 2 and 7 positions significantly influences the molecule's electronic properties, solubility, and potential for intermolecular interactions. These characteristics make it a valuable scaffold for the design of novel therapeutic agents and functional organic materials. The sulfonamide functional groups can act as hydrogen bond donors and acceptors, a critical feature for molecular recognition in biological systems.
Derivatives of the fluorene core have demonstrated a wide range of biological activities and applications, including their use as:
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Antiviral agents: Certain fluorene derivatives have been investigated as potent inhibitors of viruses like Hepatitis C.[1]
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Antimalarial drugs: The 2,7-dichloro-9H-fluorene scaffold is a key component of the antimalarial drug lumefantrine.
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Anticancer and antimicrobial agents: Fluorene-based compounds have shown promise in the development of new anticancer and antimicrobial therapies.
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Organic electronics: The inherent photoelectric properties and thermal stability of the fluorene unit make it a desirable component in the synthesis of materials for organic light-emitting diodes (OLEDs) and solar cells.[2]
This guide will delve into the fundamental chemical and physical characteristics of the parent compound, 9H-Fluorene-2,7-disulfonamide, providing a foundation for its further exploration and application.
Chemical Structure and Identification
The chemical structure of 9H-Fluorene-2,7-disulfonamide is characterized by a central fluorene ring system with sulfonamide groups (-SO₂NH₂) attached to the carbon atoms at positions 2 and 7.
Molecular Formula: C₁₃H₁₂N₂O₄S₂
Molecular Weight: 324.38 g/mol
Key Structural Features:
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9H-Fluorene Core: A tricyclic aromatic hydrocarbon consisting of two benzene rings fused to a central five-membered ring. This core is known for its planarity and fluorescence.[3]
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Sulfonamide Groups: Two -SO₂NH₂ groups that are strongly electron-withdrawing and capable of participating in hydrogen bonding.
Below is a visualization of the chemical structure of 9H-Fluorene-2,7-disulfonamide.
Caption: Chemical structure of 9H-Fluorene-2,7-disulfonamide.
Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale and Supporting Insights |
| Appearance | White to off-white crystalline solid | The parent 9H-fluorene is a white crystalline solid. The introduction of sulfonamide groups is unlikely to impart significant color. |
| Melting Point | High, likely > 250 °C | The rigid fluorene core and the potential for strong intermolecular hydrogen bonding between the sulfonamide groups would contribute to a high melting point. |
| Solubility | Poorly soluble in water and non-polar organic solvents. Soluble in polar aprotic solvents like DMSO and DMF. | The large, non-polar fluorene backbone limits water solubility, while the polar sulfonamide groups hinder solubility in non-polar solvents. Polar aprotic solvents are expected to effectively solvate both the aromatic core and the sulfonamide functionalities. The solubility of the related 9H-fluorene-2,7-disulfonohydrazide is reported to be very low in aqueous media (1.3 µg/mL at pH 7.4).[4] |
| pKa | Weakly acidic (NH protons) | The protons on the sulfonamide nitrogen atoms are acidic due to the electron-withdrawing nature of the adjacent sulfonyl group. The pKa is expected to be in the range of 9-11, similar to other aromatic sulfonamides. |
| LogP | Moderately lipophilic | The octanol-water partition coefficient (LogP) is expected to be in the range of 2-4, balancing the lipophilicity of the fluorene core with the hydrophilicity of the two sulfonamide groups. |
Synthesis and Experimental Protocols
The most logical and established synthetic route to 9H-Fluorene-2,7-disulfonamide proceeds through a two-step process starting from 9H-fluorene. The key intermediate is 9H-Fluorene-2,7-disulfonyl dichloride.
Synthesis of 9H-Fluorene-2,7-disulfonyl dichloride (Precursor)
The synthesis involves the chlorosulfonation of 9H-fluorene. This is an electrophilic aromatic substitution reaction where chlorosulfonic acid serves as the source of the electrophile, chlorosulfonium ion (ClSO₂⁺).
Reaction Scheme:
Caption: Synthesis of the key precursor, 9H-Fluorene-2,7-disulfonyl dichloride.
Experimental Protocol (Generalized):
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Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
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Reagent Addition: Charge the flask with 9H-fluorene. Cool the flask in an ice bath.
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Chlorosulfonation: Slowly add an excess of chlorosulfonic acid to the stirred fluorene. The reaction is exothermic and will generate hydrogen chloride gas.
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Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to a specified temperature (e.g., 60-80 °C) for several hours to ensure complete disubstitution.
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Workup: Carefully pour the cooled reaction mixture onto crushed ice. The solid product, 9H-Fluorene-2,7-disulfonyl dichloride, will precipitate.
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Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., a mixture of chlorinated solvents and alkanes).
Synthesis of 9H-Fluorene-2,7-disulfonamide
The conversion of the disulfonyl dichloride to the disulfonamide is a nucleophilic acyl substitution reaction where ammonia acts as the nucleophile.
Reaction Scheme:
Caption: Synthesis of 9H-Fluorene-2,7-disulfonamide from its disulfonyl dichloride precursor.
Experimental Protocol (Generalized):
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Reaction Setup: In a well-ventilated fume hood, dissolve 9H-Fluorene-2,7-disulfonyl dichloride in a suitable inert solvent (e.g., tetrahydrofuran, dioxane, or acetone) in a round-bottom flask equipped with a magnetic stirrer.
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Ammonolysis: Cool the solution in an ice bath and add an excess of concentrated aqueous ammonia or bubble ammonia gas through the solution. A base such as pyridine can also be added to neutralize the HCl byproduct.
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Reaction Progression: Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
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Workup: If an organic solvent was used, remove it under reduced pressure. Add water to the residue to precipitate the product.
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Purification: Collect the solid product by vacuum filtration, wash with water, and dry. The crude 9H-Fluorene-2,7-disulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water).
Spectroscopic and Analytical Characterization
Detailed experimental spectroscopic data for 9H-Fluorene-2,7-disulfonamide is not widely reported. However, the expected spectral characteristics can be predicted based on the known spectra of its precursors and N-substituted derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be symmetrical.
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Aromatic Protons: The protons on the fluorene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The protons adjacent to the sulfonamide groups will be shifted downfield due to the electron-withdrawing effect.
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Methylene Protons (-CH₂-): A singlet corresponding to the two protons at the C9 position of the fluorene ring, typically appearing around δ 4.0 ppm.
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Amine Protons (-NH₂): A broad singlet in the region of δ 5.0-7.0 ppm, which is exchangeable with D₂O.
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¹³C NMR: The carbon NMR spectrum will also reflect the symmetry of the molecule.
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Aromatic Carbons: A set of signals in the aromatic region (δ 110-150 ppm). The carbons attached to the sulfonyl groups (C2 and C7) will be significantly downfield.
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Methylene Carbon (-CH₂-): A signal for the C9 carbon, typically around δ 37 ppm.
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Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretch (asymmetric and symmetric) | -NH₂ (sulfonamide) |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1350-1300 | S=O stretch (asymmetric) | -SO₂- |
| 1180-1150 | S=O stretch (symmetric) | -SO₂- |
| ~1100 | S-N stretch | Sulfonamide |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
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Expected Molecular Ion Peak (M⁺): m/z = 324.03
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Fragmentation Pattern: Common fragmentation pathways would involve the loss of SO₂ and NH₂ groups.
Applications and Future Directions
The 9H-Fluorene-2,7-disulfonamide scaffold holds significant potential for further exploration in several scientific domains:
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Drug Discovery: The ability of the sulfonamide groups to engage in hydrogen bonding makes this scaffold an attractive starting point for the design of enzyme inhibitors and receptor ligands. The rigid fluorene core provides a well-defined orientation for appended functional groups.
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Materials Science: As a derivative of a fluorescent molecule, it could be explored for applications in organic electronics, sensing, and imaging, particularly after further functionalization.[2]
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Chemical Biology: The core structure can be elaborated to create probes for studying biological processes.
Further research is warranted to fully characterize the physicochemical and biological properties of 9H-Fluorene-2,7-disulfonamide and to explore the synthesis of a diverse library of its derivatives.
Conclusion
9H-Fluorene-2,7-disulfonamide is a structurally intriguing molecule with a high potential for applications in both medicinal chemistry and materials science. While direct experimental data is sparse, this technical guide provides a comprehensive overview of its structure, predicted properties, and synthetic strategies based on established chemical principles and data from closely related compounds. The information presented herein serves as a valuable resource for researchers and scientists interested in harnessing the unique characteristics of this fluorene-based scaffold.
References
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Mousa, M. H. A., et al. (2021). Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors. Molecules, 26(7), 1872. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 2136107, 9H-fluorene-2,7-disulfonohydrazide. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 980970, 9H-Fluorene-2,7-disulfonic acid bis-o-tolylamide. [Link]
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PubChemLite. Di(2-naphthyl) 9h-fluorene-2,7-disulfonate. [Link]
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Stasiuk, A. I., et al. (2022). Asymmetric Donor–Acceptor 2,7-Disubstituted Fluorenes and Their 9-Diazoderivatives: Synthesis, Optical Spectra and Photolysis. International Journal of Molecular Sciences, 23(1), 479. [Link]
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Roskilde University. The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel. [Link]
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Wikipedia. Fluorene. [Link]
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Ataman Kimya. FLUORENE. [Link]
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Mousa, M. H. A., et al. (2021). Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors. Molecules, 26(7), 1872. [Link]
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